molecular formula C12H8ClF2NO2 B061912 Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate CAS No. 193827-70-2

Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate

Cat. No.: B061912
CAS No.: 193827-70-2
M. Wt: 271.64 g/mol
InChI Key: JMOVJUQPVAVONE-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H8ClF2NO2 and its molecular weight is 271.64 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C12H8ClF2N and a molecular weight of approximately 271.65 g/mol. The compound features a quinoline core, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of chlorine and fluorine substituents enhances its reactivity and biological activity compared to other quinoline derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in disease pathways. The incorporation of fluorine atoms into the quinoline structure often enhances binding affinity and stability, leading to potential antibacterial, antiviral, and anticancer effects.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in cancerous cells. The specific pathways involved are still under investigation but may include modulation of signaling pathways related to cell survival and growth.
  • Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound compared to control groups.

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with other quinoline derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundSignificant (MIC: 32-64 µg/mL)Induces apoptosis (10 µM)Potentially effective
Ethyl 4-chloroquinoline-3-carboxylateModerateLimited evidenceNot established
7-Fluoroquinoline-3-carboxylic acidSignificantModerateNot established

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution : The chloro and difluorinated groups can be replaced by nucleophiles under basic conditions.
  • Cyclization Reactions : Various cyclization methods can be employed to form the quinoline structure.
  • Fluorination : Direct fluorination techniques enhance the incorporation of fluorine atoms into the molecule.

Properties

IUPAC Name

ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)6-5-16-11-8(15)4-3-7(14)9(11)10(6)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOVJUQPVAVONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589205
Record name Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193827-70-2
Record name Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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